molecular formula C6H7F2N3O2 B13299062 5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13299062
M. Wt: 191.14 g/mol
InChI Key: TWFIYYIJVHAXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex molecular structure. It is known for its versatility and is used in various scientific research areas, including drug discovery and organic synthesis.

Preparation Methods

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the reaction of 2,2-difluoroethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .

Comparison with Similar Compounds

5-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds such as:

    5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one: This compound has a similar structure but differs in its chemical properties and applications.

    5-Amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one: Another related compound with distinct biological activities. The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(9)5(12)10-6(11)13/h1,4H,2,9H2,(H,10,12,13)

InChI Key

TWFIYYIJVHAXBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.